molecular formula C12H20ClN3O2 B1432995 N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1421601-19-5

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No. B1432995
M. Wt: 273.76 g/mol
InChI Key: DVJUQTVFUNQWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1421601-19-5. It has a molecular weight of 273.76 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C12H20ClN3O2 . It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen), and a pyrrolidine ring, which is a five-membered ring with one nitrogen .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Opioid Kappa Agonists

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride has been studied for its role as an opioid kappa agonist. Research by Barlow et al. (1991) and Costello et al. (1991) has highlighted the synthesis and biological evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, including this compound, for their potential as kappa opioid agonists. These compounds have shown significant analgesic effects in mouse models, indicating their potential in pain management and therapeutic applications (Barlow et al., 1991), (Costello et al., 1991).

Antiallergic Agents

Menciu et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share structural similarities with N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride, for their potential as antiallergic agents. Their study found these compounds to be significantly potent against allergic reactions, demonstrating their potential in treating allergic conditions (Menciu et al., 1999), (Menciu et al., 1999).

Synthesis Studies

Yang Chao (2008) conducted a study on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, which is closely related to the chemical structure of interest. This research provides valuable insights into the synthesis methods that could be applicable to N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride, highlighting its synthetic accessibility and potential for various applications (Yang Chao, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . Further safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-pyrrolidin-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-3-11-7-14-12(17-11)8-15(9(2)16)10-4-5-13-6-10;/h7,10,13H,3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJUQTVFUNQWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CN(C2CCNC2)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 2
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 3
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 4
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 6
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride

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